1-Chloromethyl-2-methylnaphthalene
Overview
Description
1-Chloromethyl-2-methylnaphthalene is a chemical compound with the molecular formula C12H11Cl . It has a molecular weight of 190.669 .
Synthesis Analysis
The synthesis of 1-Chloromethyl-2-methylnaphthalene involves a reaction with naphthalene, paraformaldehyde, FeCl, CuCl2, benzyltriethylammonium chloride, and hydrochloric acid solution . The crude product is then dissolved in absolute ethanol, cooled, filtered, and dried to obtain the final product .Molecular Structure Analysis
The molecular structure of 1-Chloromethyl-2-methylnaphthalene shows that the naphthalene ring is planar, and the carbon atoms of the methylene and methyl groups are approximately in the same plane . The structure has been analyzed using Fourier Transform Infrared Spectroscopy (FT-IR) and Fourier Transform Raman Spectroscopy (FT-Raman) techniques .Chemical Reactions Analysis
The kinetics and dissociation mechanism of 1-Chloromethyl-2-methylnaphthalene following 266nm photoexcitation have been studied . It also undergoes intermolecular nucleophilic dearomatization with various activated methylene compounds .Physical And Chemical Properties Analysis
1-Chloromethyl-2-methylnaphthalene is a solid substance with a melting point of 59-62°C .Scientific Research Applications
Chlorination of 1-Methylnaphthalene : Investigates the chlorination of 1-methylnaphthalene, yielding products including 1-chloromethyl-tetralin and discusses their structures and predominant conformations, which could have implications for chemical synthesis and industrial applications (Cum, Mare, & Johnson, 1967).
Pyrolysis of 1-Methylnaphthalene : Studies thermal decomposition of 1-methylnaphthalene in various conditions, with results showing conversion into several compounds including methane and hydrogen gas, relevant for understanding thermal stability and decomposition pathways in industrial processes (Leininger, Lorant, Minot, & Behar, 2006).
Extensive Chlorination of Methylnaphthalenes : Discusses chlorination of 1- and 2-methylnaphthalene, leading to the synthesis of heptachloro(chloromethyl)naphthalenes, which can have applications in organic chemistry, particularly in Friedel-Crafts alkylation reactions (Garcia et al., 1992).
Inclusion Complexes with β-Cyclodextrin : Studies the formation of inclusion complexes with β-cyclodextrin, which has implications in pharmaceutical and chemical industries for enhancing solubility and stability of hydrophobic compounds (Hamai & Hatamiya, 1996).
Stability Analysis in IC Engine Applications : Analyzes the stability of 1-methylnaphthalene as a fluorescent tracer in internal combustion engines, which is significant for automotive and fuel research, particularly in understanding mixture formation and temperature distributions (Fendt et al., 2020).
Sorption on Aquifer Materials : Measures sorption coefficients of 1-methylnaphthalene in aqueous solutions on aquifer materials, which is relevant for environmental studies, particularly in understanding contaminant transport and retention in groundwater systems (Macintyre & Stauffer, 1988).
Safety And Hazards
1-Chloromethyl-2-methylnaphthalene is classified as a dangerous good for transport . It may cause respiratory irritation and severe skin burns and eye damage . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
properties
IUPAC Name |
1-(chloromethyl)-2-methylnaphthalene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Cl/c1-9-6-7-10-4-2-3-5-11(10)12(9)8-13/h2-7H,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STBYRSZXHDPASK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C=C1)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40984774 | |
Record name | 1-(Chloromethyl)-2-methylnaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40984774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloromethyl-2-methylnaphthalene | |
CAS RN |
6626-23-9 | |
Record name | 1-(Chloromethyl)-2-methylnaphthalene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6626-23-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Chloromethyl-2-methylnaphthalene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006626239 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6626-23-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59830 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(Chloromethyl)-2-methylnaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40984774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-chloromethyl-2-methylnaphthalene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.898 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.